molecular formula C19H16Cl2N2O5S2 B3544425 N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

Cat. No.: B3544425
M. Wt: 487.4 g/mol
InChI Key: ZGZFKQBRCSDVHQ-UHFFFAOYSA-N
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Description

The compound “N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide” is a complex organic molecule that contains several functional groups. It has a sulfonamide group, which is a common feature in many antibiotics, a methoxy group attached to a benzene ring, and an amino group attached to a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (phenyl groups), a sulfonamide group, and a methoxy group. The dichlorophenyl group would contribute to the overall polarity of the molecule .


Chemical Reactions Analysis

Sulfonamides, such as this compound, are generally stable but can participate in reactions typical of amides and sulfonic acids. They can undergo hydrolysis under acidic or basic conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the sulfonamide group could confer water solubility, while the dichlorophenyl and methoxy groups could increase its lipophilicity .

Mechanism of Action

While the specific mechanism of action for this compound is not known, many sulfonamides act as inhibitors of bacterial enzymes, specifically those involved in the synthesis of folic acid .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. While specific toxicity data for this compound is not available, many sulfonamides are associated with potential side effects such as hypersensitivity reactions .

Future Directions

Future research on this compound could involve further exploration of its potential biological activities, such as antimicrobial or anticancer properties. Its synthesis could also be optimized for potential industrial production .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-4-[(4-methoxyphenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O5S2/c1-28-15-5-9-17(10-6-15)29(24,25)22-14-3-7-16(8-4-14)30(26,27)23-19-11-2-13(20)12-18(19)21/h2-12,22-23H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZFKQBRCSDVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
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N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Reactant of Route 5
N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(4-{[(2,4-dichlorophenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide

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